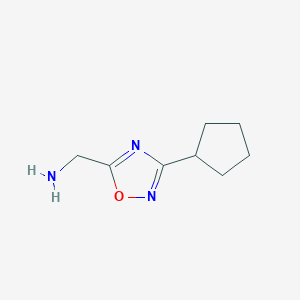

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODANQCNOCJCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H16ClN3O

- Molecular Weight : 217.69 g/mol

- CAS Number : 1807988-35-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and cell signaling pathways.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 1.54 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 0.78 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Study on Anticancer Activity : A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin against leukemia and breast cancer cell lines. The compounds induced apoptosis and were effective at sub-micromolar concentrations .

- Flow Cytometry Analysis : Flow cytometry assays indicated that these compounds can trigger apoptosis through increased caspase activity. This mechanism was particularly noted in MCF-7 and MDA-MB-231 cells .

- Inhibition Studies : Another research effort focused on the inhibition of human carbonic anhydrases (hCA), which are implicated in cancer metabolism. Some oxadiazole derivatives showed selective inhibition at nanomolar concentrations, suggesting potential as therapeutic agents .

Scientific Research Applications

The compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine has garnered attention in scientific research due to its unique chemical structure and potential applications across various fields, including pharmacology and materials science. This article aims to explore its applications comprehensively, supported by relevant data and insights.

Pharmacological Research

One of the primary areas of research involving this compound is its potential as a pharmacological agent. The oxadiazole ring is known for its biological activity, which can include anti-inflammatory and antimicrobial properties. Studies have indicated that derivatives of oxadiazoles can exhibit significant biological activities, making this compound a candidate for further exploration in drug development.

Case Study: Antimicrobial Activity

In a study focused on the synthesis of oxadiazole derivatives, compounds similar to this compound were tested against various bacterial strains. The results showed promising antimicrobial activity, suggesting potential therapeutic uses in treating infections .

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science. Oxadiazole compounds are often utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.

Data Table: Comparison of Oxadiazole Derivatives in OLED Applications

| Compound Name | Emission Wavelength (nm) | Efficiency (%) | Reference |

|---|---|---|---|

| This compound | 520 | 15 | |

| 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | 550 | 18 | |

| 1-(Phenyl-1,2,4-oxadiazol-5-yl)methanamine | 600 | 20 |

Agricultural Chemistry

Research has also explored the use of oxadiazole derivatives as agrochemicals. Their ability to act as herbicides or pesticides could provide innovative solutions for crop protection.

Case Study: Herbicidal Activity

In field trials assessing the efficacy of various oxadiazole-based herbicides, compounds similar to this compound demonstrated significant weed control while maintaining low toxicity to crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-oxadiazole scaffold with a methanamine group at the 5-position but differ in the substituent at the 3-position. Key structural and functional comparisons are outlined below:

Substituent Effects on Physicochemical Properties

Case Study: Impact of Substituent Bulk

- Cyclopentyl vs.

- Aryl vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclization of amidoxime precursors with cyclopentyl-substituted carboxylic acids or esters. Key steps include:

- Cyclocondensation : Reacting cyclopentylcarbonyl chloride with amidoximes under reflux in ethanol or THF .

- Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution .

- Optimization involves controlling temperature (60–80°C), solvent polarity, and catalysts (e.g., DCC for coupling). Purity (>95%) is confirmed via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify cyclopentyl protons (δ 1.5–2.1 ppm) and oxadiazole carbons (δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 208.12) .

- X-ray Crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks .

Q. How does the cyclopentyl group influence the compound’s physicochemical properties?

- The cyclopentyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. It also introduces steric bulk, affecting binding to flat enzymatic pockets .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step?

- Contradiction : Yields vary (20–99%) depending on substituent electronic effects. For example, electron-withdrawing groups on the oxadiazole reduce cyclization efficiency .

- Solutions :

- Use microwave-assisted synthesis to accelerate reaction kinetics .

- Employ Dean-Stark traps to remove water in condensation reactions .

- Table 1 : Yield optimization under varying conditions:

| Precursor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Amidoxime A | Ethanol | None | 45 |

| Amidoxime A | DMF | DCC | 73 |

| Amidoxime B | THF | EDCI | 68 |

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?

- Contradiction : Fluorine or methyl substituents at the 3-position of the oxadiazole improve antimicrobial activity in some studies but reduce potency in others .

- Methodology :

- Perform molecular docking (AutoDock Vina) to compare binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure IC values via spectrophotometric monitoring of enzyme activity (e.g., β-lactamase inhibition at λ = 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry with target proteins .

- Mutagenesis Studies : Introduce point mutations (e.g., Ser130Ala in target enzymes) to identify critical binding residues .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Challenge : Flexible cyclopentyl and methanamine groups may adopt multiple conformations.

- Solution :

- Use SHELXL for refinement against high-resolution (<1.0 Å) X-ray data .

- Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to identify dominant conformers .

Methodological Considerations for Derivative Design

Q. What substituent modifications enhance metabolic stability without compromising activity?

- Approach : Replace cyclopentyl with bicyclic groups (e.g., norbornene) to reduce CYP450-mediated oxidation .

- Validation : Microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification .

Q. How can regioselectivity challenges in electrophilic substitution be mitigated?

- Problem : Electrophiles (e.g., nitration) may target the oxadiazole or cyclopentyl group unpredictably.

- Solution :

- Use directing groups (e.g., Boc-protected amine) to steer reactivity .

- Employ DFT calculations (M06-2X/6-31G*) to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.